2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide - 2034585-39-0

2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide

Catalog Number: EVT-2888554
CAS Number: 2034585-39-0
Molecular Formula: C17H18N4O3
Molecular Weight: 326.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

    Compound Description: TL-77 is a novel (E)-styrylsulfonyl methylpyridine identified as having improved oral bioavailability compared to the anticancer agent ON01910.Na (Rigosertib) []. It displays potent in vitro growth inhibitory activity, with a GI50 of less than 1 μM against HCT-116 cells, and exhibits 3 to 10-fold greater potency against tumor cell lines compared to normal cells. Mechanistically, TL-77 induces G2/M cell cycle arrest, followed by apoptosis, through mechanisms including tubulin polymerization inhibition and interference with mitotic spindle assembly.

    Relevance: While sharing the core 2-methoxypyridine structure with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, TL-77 features a distinct (E)-styrylsulfonyl methyl substituent at the 5-position of the pyridine ring. This structural variation highlights the exploration of diverse substituents at this position for potentially influencing biological activity. (Link to paper 1: )

    Compound Description: ON01910.Na, also known as Rigosertib, is a styryl benzylsulfone currently in phase III clinical trials as an anticancer agent []. It acts as a non-ATP competitive kinase inhibitor with multi-targeted activity, leading to mitotic arrest and apoptosis in various cancer cell lines. Despite promising efficacy demonstrated in clinical trials, challenges remain regarding its development, including a need for a comprehensive understanding of its antitumor mechanisms, low oral bioavailability, and unpredictable pharmacokinetics.

2-Methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides

    Compound Description: This series of novel compounds exhibits anti-platelet aggregation activity []. They were designed to discover new anti-platelet drugs. Biological evaluation revealed that compound 1a exhibited the best anti-platelet aggregation activity when ADP was used as an inducer. Compound 1b had the highest activity when AA was selected as the inducer. Compound 1m showed significant anti-platelet aggregation activity when collagen was used as the inducer.

    Relevance: 2-Methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides share the 2-methoxybenzamide core structure with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. Both structures also feature a pyridin-3-ylmethyl group attached to the amide nitrogen. This similarity highlights the importance of these structural motifs for potential anti-platelet aggregation activity. (Link to paper 3: )

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

    Compound Description: This compound features a benzimidazole core with a 5-(4-fluorophenyl)pyridin-3-yl substituent and a 3-(2-oxopyrrolidin-1-yl)propyl group attached to the benzimidazole ring system [].

    Relevance: The presence of the 2-oxopyrrolidin-1-yl group in this compound, which is also found in 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, suggests potential shared or overlapping biological targets or mechanisms of action. This structural similarity highlights the exploration of different heterocyclic scaffolds, such as pyridines and benzimidazoles, while incorporating common functional groups for potential therapeutic applications. (Link to paper 4: )

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

    Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE) []. It exhibits poor oral bioavailability due to its efflux by P-glycoprotein (P-gp) in the intestine.

    Relevance: The presence of a 2-oxopyrrolidine ring, a structural feature also present in 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, suggests a possible common structural motif for interacting with biological targets. This comparison highlights how subtle structural differences can significantly affect pharmacokinetic properties like oral bioavailability, potentially influenced by interactions with transporter proteins like P-gp. (Link to paper 5: )

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides (4a-4g) and N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides (4h-4q)

    Compound Description: These compounds are a series of succinate dehydrogenase inhibitors (SDHIs) designed as potential fungicides, inspired by the structure of the commercial fungicide boscalid []. Many of these compounds exhibited significant fungicidal activity against S. sclerotiorum, with some also demonstrating moderate activity against B. cinerea.

    Relevance: Like 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, these compounds feature a substituted pyridine ring linked to another aromatic ring through an amide bond. Although the core structures differ, this shared motif suggests a potential common strategy in medicinal chemistry for designing bioactive molecules targeting similar biological pathways. (Link to paper 6: )

    Compound Description: Compound 38p is a potent and orally active leukotriene receptor antagonist with a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes []. It exhibits an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. Notably, the R-enantiomer (38p) demonstrated greater potency than its S-counterpart (38o).

    Relevance: Although structurally distinct from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, compound 38p exemplifies the utilization of substituted amides for achieving potent and selective antagonism of biological targets, specifically leukotriene receptors in this case. This comparison underscores the importance of exploring diverse pharmacophores and structural motifs for optimizing biological activity and drug-like properties, even when targeting different biological pathways. (Link to paper 7: )

Almorexant

    Compound Description: Almorexant is a dual orexin receptor antagonist that has shown efficacy in inducing and maintaining sleep in clinical investigations []. This dual activity arises from its ability to block both orexin receptor subtypes, OX1 and OX2.

    Relevance: This compound is grouped in the same category (OX receptor antagonist) as N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) which will be discussed later. Both Almorexant and EMPA share structural similarities, including aromatic/hydrophobic interactions and key residues within their binding pockets, with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. These shared characteristics underscore the importance of exploring diverse chemical structures within a class for identifying compounds with optimal pharmacological profiles. (Link to paper 8: )

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

    Compound Description: EMPA is a selective antagonist of the orexin receptor subtype OX2. Its binding site at OX2 shares crucial residues with the binding site of the dual orexin receptor antagonist almorexant, including Gln126, Ala127, Trp206, Tyr215, Phe219, and His344 [].

    Relevance: EMPA's structural similarity to almorexant and its selective antagonism of the OX2 receptor highlight the subtle but significant structural differences that can influence receptor subtype selectivity. While EMPA shares a 2-methoxypyridine moiety and an acetamide group with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, its distinct substitution pattern and additional sulfonamide group showcase the diversity possible within a chemical class for fine-tuning pharmacological properties like receptor subtype selectivity. (Link to paper 8: )

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

    Compound Description: TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB) being investigated for treating acid-related diseases []. Unlike proton pump inhibitors (PPIs), TAK-438 inhibits gastric acid secretion more potently and with a longer duration of action. Its mechanism of action involves reversible and K+-competitive inhibition of H+,K+-ATPase, distinguishing it from the irreversible inhibition by PPIs.

    Relevance: Although structurally distinct from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, TAK-438 exemplifies the development of pharmaceuticals targeting similar therapeutic areas, such as acid-related diseases, but through different mechanisms. This comparison highlights the importance of exploring diverse chemical structures and pharmacological approaches for addressing unmet medical needs. (Link to paper 9: )

N-Ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea

    Compound Description: This compound features a substituted phenylurea core, with a methoxy group at the 2-position and a complex pyrimidine substituent at the 4-position []. The compound exhibits various biological activities and is a subject of interest in medicinal chemistry.

    Relevance: This compound shares the 2-methoxyphenyl subunit with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. This structural similarity, despite the different core structures and other substituents, suggests potential shared or overlapping pharmacological activities or targets. Exploring these similarities could provide insights into the structure-activity relationships of both compound classes. (Link to paper 10: )

2-[(5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide Ylidene Derivatives

    Compound Description: This group of compounds combines adamantane and 1,2,4-triazole moieties, aiming to develop new compounds with low toxicity and pronounced pharmacological activity []. Initial screening showed that these compounds possess moderate antimicrobial and antifungal activity.

    Relevance: While structurally distinct from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, this group of compounds emphasizes the exploration of heterocyclic scaffolds, including 1,2,4-triazoles, for their potential in medicinal chemistry. This comparison underscores the vast chemical space and the importance of exploring diverse heterocyclic systems for developing new therapeutic agents. (Link to paper 11: )

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

    Compound Description: phpy2NS is a ligand designed for complexation with Group 12 elements []. Its structural features, including pyridine and triazole rings, facilitate the formation of diverse coordination complexes with varying geometries and properties, as demonstrated by its complexes with zinc(II)/cadmium(II) and mercury(II).

    Relevance: This compound shares the 2-pyridyl-1,2,4-triazole core structure with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. This structural similarity highlights the versatility of this heterocyclic motif in coordinating with metal ions and forming diverse complexes. Understanding these coordination properties could offer insights into potential biological activities or applications of these compounds, particularly those involving metal ion chelation or interactions. (Link to paper 12: )

4-[3-Cyano-3-(1-methylcyclopropyl)-2-oxopyrrolidin-1-yl]-N-{[3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-6-methylpyridine-2-carboxamide

    Compound Description: This pyridine-pyrrolidinone derivative exhibits potent antimalarial activity, potentially through the inhibition of prolyl-tRNA synthetase in Plasmodium falciparum []. Notably, the S-enantiomer of this compound demonstrates greater antimalarial potency compared to the R-enantiomer.

    Relevance: The presence of both pyridine and pyrrolidinone rings in this compound, features also found in 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, albeit with different substitution patterns and connectivities, suggests a potential common structural motif for interacting with biological targets. This comparison emphasizes the exploration of variations around these heterocyclic scaffolds for developing new antimalarial agents. (Link to paper 13: )

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist identified through structure-based drug design []. It exhibits favorable pharmacological properties, including metabolic stability, solubility, and suitability for various administration routes. These characteristics make it a promising clinical candidate for the acute treatment of migraines.

    Relevance: Although structurally distinct from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, HTL22562 highlights the exploration of structurally complex and diverse molecules for developing potent and selective antagonists of G protein-coupled receptors (GPCRs) like the CGRP receptor. This comparison underscores the value of exploring diverse pharmacophores and structural motifs when designing drugs targeting similar therapeutic areas. (Link to paper 14: )

5-{((4-Phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Relevance: While structurally complex, this compound shares the 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol core with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. This shared motif suggests the exploration of these heterocyclic systems for their potential biological activities, even with significant structural differences in other parts of the molecules. This comparison highlights the importance of considering core structural motifs in drug discovery, as they can often provide a basis for similar biological activities even when incorporated into diverse molecular frameworks. (Link to paper 15: )

6-(5-Hydroxy-1H-pyrazol-1-yl)nicotinamide Derivatives

    Compound Description: This class of compounds exhibits inhibitory activity against prolyl hydroxylase domain (PHD) enzymes []. PHD enzymes play a crucial role in regulating the hypoxia-inducible factor (HIF) pathway, making them attractive targets for developing therapeutics for diseases like cancer and anemia.

    Relevance: These compounds share the nicotinamide core structure with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. Despite the different substituents and the presence of a pyrazole ring in the related compounds, this shared structural feature suggests a potential common pharmacophore for interacting with biological targets, albeit potentially different ones due to the structural variations. (Link to paper 16: )

1-(Prop-2-en-1-yl)-3-{[3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione

    Compound Description: This compound features a complex structure with a dihydroisoxazole ring linked to an anthra[1,2-d]imidazoletrione core through a methylene bridge []. The presence of multiple heterocyclic rings and functional groups suggests potential for diverse biological activities.

    Relevance: While structurally distinct from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, this compound exemplifies the use of pyridine and other heterocyclic rings in medicinal chemistry for exploring a wide range of biological activities. (Link to paper 17: )

    Compound Description: This series of compounds incorporates various aryl substituents and a pyridin-4-yl-4H-1,2,4-triazole core, aiming to develop agents with antimicrobial, antioxidant, and anti-inflammatory activities [].

    Relevance: Although structurally diverse, these compounds share the pyridine and triazole rings with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. This structural similarity, despite the differences in substitution patterns and other structural elements, suggests the potential for exploring these heterocyclic scaffolds in drug discovery for various therapeutic applications. (Link to paper 18: )

2-Methoxy-pyridin-4-yl Derivatives

    Relevance: 2-methoxy-pyridin-4-yl derivatives share the 2-methoxy pyridine core structure with 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. While the substitution pattern on the pyridine ring differs, this structural similarity, albeit basic, highlights a common starting point in medicinal chemistry for exploring various pharmacological targets. The diversity of possible modifications to the core structure allows for fine-tuning the physicochemical properties and biological activity of the derivatives. (Link to paper 19: )

2-((5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

    Compound Description: This complex features a cadmium(II) ion coordinated to a 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazole ligand and two chloride ions []. The cadmium atom adopts a distorted trigonal bipyramidal geometry, highlighting the ability of this ligand to form stable complexes with metal ions.

    Relevance: This compound, while structurally distinct from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, showcases the use of pyrazole and pyridine rings in designing ligands for metal coordination. The presence of these heterocyclic rings in both compounds suggests potential for metal-binding properties, which could be relevant for their biological activities or applications in materials science. (Link to paper 20: )

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

    Compound Description: This compound is a novel crystalline form (Form A) of a tosylate salt of a previously disclosed neutrophil elastase inhibitor []. It exhibits improved physical properties compared to the free base form.

    Relevance: Although structurally different from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, this compound illustrates the significance of exploring different salt forms and crystalline forms of drug candidates to optimize their physicochemical properties, which can impact drug formulation, stability, and bioavailability. (Link to paper 21: )

N-(Pyrazol-3-yl)-benzamide Derivatives

    Compound Description: These compounds act as glucokinase activators, offering potential therapeutic applications for treating type 2 diabetes []. Glucokinase plays a crucial role in glucose homeostasis, and its activators have garnered significant interest as potential antidiabetic agents.

    Relevance: While structurally distinct from 2-methoxy-N-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide, these N-(pyrazol-3-yl)-benzamide derivatives highlight the exploration of heterocyclic scaffolds like pyrazoles and benzamides for their potential in medicinal chemistry, particularly in targeting metabolic disorders. (Link to paper 22: )

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

    Compound Description: N-[11C]7 is a carbon-11 labeled imidazo[1,2-a]pyridine derivative designed as a potential positron emission tomography (PET) imaging probe for visualizing PI3K/mTOR activity in cancer []. It exhibits potent and selective dual inhibition of PI3K and mTOR, essential components of the PI3K/Akt/mTOR pathway frequently dysregulated in various cancers.

Properties

CAS Number

2034585-39-0

Product Name

2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide

IUPAC Name

2-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide

Molecular Formula

C17H18N4O3

Molecular Weight

326.356

InChI

InChI=1S/C17H18N4O3/c1-24-17-14(4-2-6-19-17)16(23)20-10-12-8-13(11-18-9-12)21-7-3-5-15(21)22/h2,4,6,8-9,11H,3,5,7,10H2,1H3,(H,20,23)

InChI Key

RDBPGJNMSBDSLX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.